3-Cyanopyridine-2-carboxamide
Overview
Description
3-Cyanopyridine-2-carboxamide is a heterocyclic organic compound that contains a pyridine ring substituted with a cyano group at the third position and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyanopyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyanoacid hydrazones with sodium 3-oxo-3-heterylprop-1-en-1-olates or sodium (2-oxocycloalkylidene)methanolates . These reactions typically require refluxing in an appropriate solvent, such as ethanol, under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed in both acidic and basic conditions to yield carboxylic acids or their salts.
Reduction: Nitriles can react vigorously with reducing agents to form amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carboxylic acids or their salts.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development
Materials Science: Pyridine derivatives are used in the synthesis of advanced materials with unique properties.
Biological Research: It has been investigated for its ability to modulate biological pathways and inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 3-cyanopyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the expression of survivin, a protein that plays a role in cell cycle regulation and apoptosis . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising compound for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides
- 3-Cyanopyridine derivatives with various substituents
Uniqueness
3-Cyanopyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit survivin and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-cyanopyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-5-2-1-3-10-6(5)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPTCLDFSITFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508782 | |
Record name | 3-Cyanopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-00-3 | |
Record name | 3-Cyanopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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